3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid
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Overview
Description
3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction conditions typically include the use of strong bases and high temperatures to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. These processes may include the formation of intermediate compounds, followed by cyclization and functional group modifications. The use of transition metal catalysts and microwave irradiation has been explored to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: The compound’s derivatives have been investigated for their antiviral, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of adaptor protein 2-associated kinase 1 (AAK1), which plays a role in modulating receptor endocytosis. By inhibiting AAK1, the compound can potentially reduce pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound of the family, known for its antiviral properties.
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety, used in the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug with a similar structure
Uniqueness
3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid stands out due to its specific structural features and the ability to undergo a wide range of chemical reactions. Its potential as a therapeutic agent and its versatility in synthetic chemistry make it a compound of significant interest .
Properties
Molecular Formula |
C9H9N3O2 |
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Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropanoic acid |
InChI |
InChI=1S/C9H9N3O2/c13-9(14)2-1-7-3-4-12-8(7)5-10-6-11-12/h3-6H,1-2H2,(H,13,14) |
InChI Key |
DMWNXFFISCXRFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1CCC(=O)O)C=NC=N2 |
Origin of Product |
United States |
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